molecular formula C18H20N2O18S2 B1682513 Sulfo-EGS Crosslinker CAS No. 167410-92-6

Sulfo-EGS Crosslinker

Cat. No. B1682513
M. Wt: 616.5 g/mol
InChI Key: YDFAYDGRSWSLCT-UHFFFAOYSA-N
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Description

Sulfo-EGS Crosslinker, also known as Ethylene glycol bis (sulfosuccinimidylsuccinate), is a water-soluble homobifunctional crosslinker . It is not permeable to cell membranes and can be used to label cell surface proteins .


Synthesis Analysis

Sulfo-EGS contains amine-reactive sulfo-NHS-ester ends around a 12-atom spacer arm . The spacer arm can be cleaved by treatment with hydroxylamine at pH 8.5 . The Sulfo-EGS protein crosslinker possesses amino reactive Sulfo-NHS esters on both ends of the molecule .


Molecular Structure Analysis

The molecular weight of Sulfo-EGS Crosslinker is 616.470 . The reactive groups are spatially separated by the crosslinker molecule structure, which allows the crosslinking of amino acids that are varying distances apart .


Chemical Reactions Analysis

Sulfo-EGS Crosslinker contains reactive groups: sulfo-NHS ester (both ends) that are reactive towards amino groups (primary amines) . The crosslinks formed are reversible at pH 8.5 using hydroxylamine for 3 to 6 hours at 37°C .


Physical And Chemical Properties Analysis

Sulfo-EGS Crosslinker is water-soluble . It is membrane-impermeable, allowing for cell surface labeling . The crosslinks formed are reversible at pH 8.5 using hydroxylamine for 3 to 6 hours at 37°C .

Scientific Research Applications

Enhancing Structural Analysis in Mass Spectrometry

Chemical cross-linking combined with mass spectrometry (CXMS) is a powerful tool for studying protein structures and interactions. Sulfo-EGS, along with other cross-linkers, has been shown to provide valuable structural information not obtainable through common cross-linkers like BS(3) and DSS. Its hydrophilic spacer arm likely contributes to generating a significant number of unique cross-links, improving the accuracy of structural analysis in complex protein systems (Ding et al., 2016).

Role in Protein-Protein Interaction Studies

Sulfo-EGS is employed in the study of protein-protein interactions. Its reactivity with lysine residues in proteins has been used to investigate conformational changes in proteins like Escherichia coli FepA. Cross-linking experiments with Sulfo-EGS have provided insights into the dynamic structural alterations that proteins undergo during biological processes (Scott et al., 2002).

Improving Protein Cross-Linking Techniques

Sulfo-EGS is part of a broader strategy to enhance protein cross-linking techniques. It is involved in methods that aim to rapidly determine optimal conditions for cross-linking, which is crucial in the study of protein complexes and their interactions. The development of such methods aids in the more efficient and accurate analysis of protein structures (Nadeau & Carlson, 2007).

Application in Fuel Cell Technologies

In the field of material science, Sulfo-EGS plays a role in the development of sulfonated aromatic polymers (SAPs) for fuel cells. Crosslinking strategies, including those involving Sulfo-EGS, are critical in addressing challenges like swelling in water and improving mechanical strength and dimensional stability of SAPs, which are key for their application in fuel cell membranes (Hou et al., 2012).

Enhancing Collagen Scaffold Performance

Sulfo-EGS has been used in regenerative medicine, particularly in improving the performance of collagen scaffolds. Crosslinking collagen scaffolds with Sulfo-EGS enhances their resistance to enzymatic digestion, promotes cellularization and vascularization, and maintains biocompatibility. This application underscores the potential of Sulfo-EGS in tissue regeneration (Li et al., 2017).

Safety And Hazards

Sulfo-EGS Crosslinker is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, with the target organ being the respiratory system .

properties

IUPAC Name

1-[4-[2-[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O18S2/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFAYDGRSWSLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfo-EGS Crosslinker

CAS RN

167410-92-6
Record name Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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